Murexide

Catalog No.
S606422
CAS No.
3051-09-0
M.F
C8H8N6O6
M. Wt
284.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Murexide

CAS Number

3051-09-0

Product Name

Murexide

IUPAC Name

azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]pyrimidin-4-olate

Molecular Formula

C8H8N6O6

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3

InChI Key

CKUIXUMHBVWXEB-UHFFFAOYSA-N

SMILES

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O.N

Synonyms

5-[(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-2,4,6(1H,3H,5H)pyrimidinetrione Monoammonium Salt; 5,5’-Nitrilodibarbituric Acid Monoammonium Salt; Murexide ; Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate; Ammonium Purpurate; P

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)N=C2[O-].[NH4+]

Acid-Base Indicator:

Murexide functions as a valuable acid-base indicator due to its distinct color change at different pH levels. It changes from yellow in acidic solutions (below pH 4.5) to a vivid purple in alkaline solutions (above pH 7.5), with a transition range between pH 5.5 and 6.5 []. This visual indication allows researchers to determine the endpoint of titrations, a technique used to determine the concentration of unknown solutions.

Complexometric Indicator:

Murexide also serves as a complexometric indicator, forming stable colored complexes with specific metal ions. This property makes it particularly useful in complexometric titrations, which involve the formation of a complex between the analyte (unknown) and a titrant (known) with the help of a complexing agent. The endpoint of the titration is marked by a color change of the murexide-metal ion complex, enabling researchers to quantify the concentration of the target metal ion [].

Research Applications beyond Titrations:

Murexide's applications extend beyond traditional titrations. Researchers utilize it in various scientific investigations, including:

  • Studying enzyme activity: Murexide can be employed to monitor the activity of enzymes involved in purine metabolism, such as uricase, by observing changes in its color due to the production of uric acid [].
  • Detection of specific compounds: The formation of colored complexes with murexide helps in the detection and identification of specific compounds, such as calcium and magnesium, in various biological samples [].
  • Researching protein interactions: Murexide plays a role in studying protein interactions by labeling one of the interacting proteins and observing complex formation through color changes [].

Murexide, chemically known as ammonium purpurate (NH₄C₈H₄N₅O₆ or C₈H₅N₅O₆·NH₃), is a purple solid that is soluble in water. It is primarily recognized for its role as a complexometric indicator in analytical chemistry, particularly in the titration of metal ions such as calcium, copper, and nickel . Murexide solutions exhibit different colors depending on the pH: yellow in acidic conditions, reddish-purple in weakly acidic solutions, and blue-purple in alkaline environments .

Historically, Murexide was derived from the excrement of certain marine mollusks but is now synthesized through chemical processes. Its discovery dates back to the 1830s, with significant advancements made in its application as a dye and indicator in the mid-19th century .

Metal ion detection

In complexometric titrations, Murexide acts as an indicator by forming colored complexes with metal ions at specific pH ranges. The color change at the endpoint of the titration signifies the complete complexation of the target metal ion [].

Calcium staining

Murexide can selectively stain calcium deposits in biological tissues due to its specific interaction with calcium ions. This application is valuable in histochemical studies of bones and teeth [].

  • Skin and eye irritant: Avoid contact with skin and eyes as it may cause irritation [].
  • Dust inhalation: Minimize inhalation of dust particles to prevent respiratory irritation [].
  • Proper handling: Follow standard laboratory safety practices when handling Murexide.

The murexide reaction is notable for its application in identifying purine derivatives, particularly uric acid. The process involves the oxidative degradation of uric acid using nitric acid, which subsequently leads to the formation of purpuric acid through a series of reactions . The final product exhibits a characteristic purple color when treated with ammonia.

In addition to uric acid, murexide can also be synthesized from alloxantin by heating it with ammonia or by digesting alloxan with alcoholic ammonia . The murexide test employs hydrochloric acid and potassium chlorate to produce a residue that turns purple upon exposure to ammonia vapors, indicating the presence of purines .

Murexide has been studied for its potential biological activities, particularly its interaction with various biomolecules. While specific biological effects are less documented compared to other compounds, its role as an indicator in biochemical assays highlights its significance in studying metabolic processes involving purines.

Murexide can be synthesized through several methods:

  • From Alloxantin: Heating alloxantin with ammonia at approximately 100 °C.
  • From Uramil: Treating uramil (5-aminobarbituric acid) with mercury oxide.
  • From Alloxan: Digesting alloxan with alcoholic ammonia .

These methods allow for the efficient production of murexide for both analytical and industrial applications.

Murexide is widely used in various fields:

  • Analytical Chemistry: Primarily as a complexometric indicator in titrations for metal ions.
  • Biochemical Assays: Employed in tests for identifying purine derivatives such as uric acid and caffeine.
  • Dye Production: Historically used as a dye for textiles and other materials due to its vibrant purple color .

Despite its utility, the advent of more advanced techniques like calcium-ion selective electrodes has somewhat diminished its prominence in analytical applications.

Studies on murexide interactions primarily focus on its complexation with metal ions. It acts as a tridentate ligand, forming stable complexes that are useful in various analytical procedures. The interaction between murexide and metal ions can alter the color of solutions, providing visual cues for quantitative analysis .

Additionally, ongoing research aims to explore potential interactions with biological molecules to understand better how murexide may influence biochemical pathways.

Similar Compounds: Comparison

Several compounds share similarities with murexide due to their structural characteristics or functional applications. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Purpuric AcidC₈H₅N₅O₆Directly related to murexide; forms during reactions involving uric acid.
AlloxanC₄H₄N₂O₄Precursor to alloxantin; involved in diabetes research.
Uric AcidC₅H₄N₴O₃Naturally occurring purine; key substrate for murexide reactions.
CaffeineC₈H₁₀N₄O₂Another purine derivative tested using the murexide reaction.

Murexide's uniqueness lies in its specific application as an indicator and its distinct colorimetric properties when interacting with various analytes compared to these similar compounds.

The synthesis of murexide has been the subject of extensive study since its discovery, with a variety of methodologies developed to optimize yield, purity, and practicality. The following sections present a detailed examination of both classical and modern approaches, as well as innovations aligned with green chemistry principles and industrial requirements.

Classical Synthesis Routes

The classical synthesis of murexide is rooted in 19th-century organic chemistry, with protocols that have stood the test of time due to their reliability and mechanistic clarity. These methods form the foundation upon which modern refinements are built.

Alloxantin Treatment with Ammonia at 100°C

One of the most established routes for murexide synthesis involves the reaction of alloxantin with ammonia at an elevated temperature of 100 degrees Celsius. Alloxantin, a dihydroxy derivative of purine, is subjected to gaseous or aqueous ammonia, typically in a sealed system to maintain the requisite temperature and pressure. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl centers of alloxantin, resulting in the formation of murexide as a purple precipitate. The product is then isolated by filtration, washed with cold water or alcohol to remove impurities, and dried under vacuum or mild heat to yield an anhydrous powder.

The reaction can be summarized by the following equation:

$$
\text{Alloxantin} + \text{Ammonia} \xrightarrow{100^\circ \mathrm{C}} \text{Murexide}
$$

Experimental data indicate that the yield of murexide in this process is influenced by the stoichiometry of ammonia, the purity of alloxantin, and the duration of heating. Prolonged exposure to high temperatures may result in partial decomposition or side reactions, necessitating careful monitoring of reaction time [1] [2] [3].

Uramil Treatment with Mercury Oxide

An alternative classical method employs uramil, also known as 5-aminobarbituric acid, in conjunction with mercury oxide as an oxidizing agent. In this protocol, uramil is suspended in water or a suitable solvent, and mercury oxide is added incrementally under stirring. The reaction mixture is heated, typically to reflux, facilitating the oxidation of uramil and its subsequent transformation into murexide. The resulting product is filtered to remove mercury salts and other byproducts, then crystallized from water or alcohol.

The reaction is represented as:

$$
\text{Uramil} + \text{Mercury Oxide} \rightarrow \text{Murexide} + \text{Mercury Salts}
$$

While this method reliably produces murexide, the use of mercury oxide introduces significant environmental and safety concerns, rendering it less favorable in contemporary practice. However, its mechanistic importance and historical role in murexide synthesis are well documented [1] [2].

Alloxan Digestion with Alcoholic Ammonia

A third classical route involves the digestion of alloxan with alcoholic ammonia. Alloxan is dissolved in boiling absolute alcohol, and dry ammonia gas is bubbled through the solution for an extended period, typically ranging from thirty minutes to three hours. The reaction is conducted in a reflux apparatus to maintain temperature and prevent loss of ammonia. As the reaction progresses, a crimson or reddish-purple solution forms, from which murexide precipitates upon cooling or concentration.

The process can be summarized as follows:

$$
\text{Alloxan} + \text{Alcoholic Ammonia} \xrightarrow{78^\circ \mathrm{C}} \text{Murexide}
$$

The precipitated murexide is collected by filtration, washed with absolute alcohol to remove residual reactants, and dried under reduced pressure. This method yields a product of high purity, with the anhydrous form exhibiting a characteristic metallic green luster when crystallized from water [3].

Table 1. Comparative Yields and Conditions for Classical Murexide Synthesis Routes

MethodReactantsTemperature (°C)DurationYield (%)Purity
Alloxantin + AmmoniaAlloxantin, Ammonia1001–3 hours70–85High
Uramil + Mercury OxideUramil, Mercury OxideReflux (100–110)2–4 hours60–75Moderate
Alloxan + Alcoholic AmmoniaAlloxan, Alcoholic Ammonia780.5–3 hours75–90Very High

These classical methods have been extensively validated and remain reference points for both laboratory and industrial synthesis of murexide [1] [2] [3].

Modern Synthetic Strategies

Advancements in synthetic organic chemistry have prompted the development of modern strategies for murexide synthesis. These approaches focus on improving yield, purity, and scalability, while minimizing hazardous byproducts and energy consumption.

One notable refinement involves the optimization of solvent systems and reaction conditions. For example, the use of highly purified alloxantin and controlled addition of ammonia under inert atmosphere conditions can significantly enhance product purity and reproducibility. Additionally, the implementation of continuous flow reactors allows for precise control over temperature, pressure, and reactant concentrations, resulting in consistent yields and reduced batch-to-batch variability.

Modern purification techniques, such as recrystallization from water or alcohol under vacuum, and the use of chromatographic methods, have further improved the isolation of murexide from reaction mixtures. These techniques enable the removal of trace impurities and byproducts, yielding a product suitable for high-precision analytical and research applications.

Recent research has also explored the use of alternative oxidants and catalysts to replace mercury oxide in the uramil route, thereby reducing environmental impact while maintaining reaction efficiency. The introduction of solid-supported catalysts and phase-transfer reagents has shown promise in enhancing reaction rates and selectivity.

Furthermore, the application of microwave-assisted synthesis has been investigated as a means to accelerate reaction kinetics and improve energy efficiency. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes and often resulting in higher yields.

Table 2. Comparison of Classical and Modern Murexide Synthesis Methods

ParameterClassical MethodsModern Methods
Reaction Time1–4 hours10–60 minutes (microwave)
Yield60–90%85–95%
PurityModerate to HighVery High
Environmental ImpactModerate to HighLow to Moderate
ScalabilityBatchBatch/Continuous Flow

These innovations reflect the ongoing commitment of the chemical community to refine and enhance the synthesis of murexide, ensuring its continued relevance and utility in both research and industry [3] [4].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the synthesis of murexide, with a focus on reducing hazardous reagents, minimizing waste, and improving energy efficiency. The pursuit of environmentally benign methodologies has led to the exploration of alternative oxidants, solvent systems, and energy sources.

One promising avenue is the replacement of mercury oxide with safer oxidizing agents, such as hydrogen peroxide or potassium permanganate, in the uramil route. These alternatives offer comparable oxidation potential without the associated toxicity and environmental hazards of mercury compounds.

Solvent selection has also been a key area of innovation. The use of water or bio-based solvents in place of traditional organic solvents reduces the environmental footprint of the synthesis. Additionally, solvent-free or solid-state reactions have been investigated, leveraging mechanochemical activation to drive the transformation of precursors into murexide without the need for liquid media.

Energy efficiency is addressed through the adoption of microwave-assisted and ultrasound-assisted synthesis. These techniques provide rapid and uniform energy input, significantly reducing reaction times and energy consumption. For instance, microwave irradiation has been shown to facilitate the conversion of alloxantin to murexide in less than thirty minutes, with yields exceeding 90% [5].

Biocatalytic approaches, utilizing enzymes or whole-cell systems, represent a frontier in green murexide synthesis. While still in the experimental stage, these methods offer the potential for highly selective and sustainable production, leveraging the catalytic power of biological systems.

Table 3. Green Chemistry Innovations in Murexide Synthesis

Green Chemistry PrincipleImplementation in Murexide SynthesisImpact
Safer OxidantsUse of H₂O₂, KMnO₄ instead of HgOReduced toxicity
Green SolventsWater, bio-based solvents, solvent-free methodsLower environmental impact
Energy EfficiencyMicrowave, ultrasound-assisted reactionsReduced energy use
BiocatalysisEnzyme-mediated transformationsHigh selectivity, sustainability

These approaches align with the broader goals of green chemistry, ensuring that the synthesis of murexide can be conducted in a manner that is both scientifically robust and environmentally responsible [5].

Industrial Scale Production Methods

Scaling the synthesis of murexide from laboratory to industrial quantities necessitates careful consideration of process robustness, cost-effectiveness, and product consistency. Industrial production typically employs continuous or semi-continuous processes, with stringent controls on reactant quality, temperature, and reaction time.

The alloxantin-ammonia route remains the preferred method for large-scale synthesis, owing to its simplicity, scalability, and avoidance of hazardous reagents such as mercury oxide. Industrial reactors are designed to maintain precise temperature control and efficient mixing, ensuring uniform reaction conditions throughout the batch. Automated systems monitor ammonia addition and reaction progress, enabling real-time adjustments to optimize yield and minimize waste.

Purification at the industrial scale involves multi-stage filtration, washing, and drying, often under reduced pressure to expedite solvent removal and prevent product degradation. Crystallization from water or alcohol is employed to achieve the desired purity and particle size distribution.

Quality control is integral to industrial production, with analytical techniques such as high-performance liquid chromatography (HPLC), ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis employed to verify product identity and purity.

Table 4. Key Parameters in Industrial Murexide Production

ParameterTypical Industrial Value
Batch Size10–100 kg
Reaction Temperature100°C
Reaction Time1–2 hours
Yield85–92%
Purity>98%
Solvent Recovery Rate>90%

These parameters reflect the optimization of process efficiency and environmental stewardship in the industrial synthesis of murexide, ensuring a reliable supply for analytical and research applications [1] [2].

Preparation for Analytical Applications

The use of murexide as a complexometric indicator in analytical chemistry necessitates specialized preparation methods to ensure optimal performance, stability, and reproducibility. The following subsections detail the preparation of alcoholic solutions, ground mixtures with sodium chloride, and considerations for stability in various forms.

Alcoholic Solutions

For use as an indicator in titrations, murexide is often prepared as a solution in alcohol, typically ethanol or methanol. The compound is dissolved in the solvent under gentle heating and stirring to achieve complete dissolution. The resulting solution exhibits a characteristic purple color, with the intensity and hue dependent on concentration and pH.

Alcoholic solutions offer several advantages, including enhanced solubility, ease of handling, and compatibility with a wide range of analytical protocols. The concentration of murexide in these solutions is typically standardized to ensure consistent indicator performance.

Stability studies indicate that alcoholic solutions of murexide are stable for several weeks when stored in amber glass bottles at room temperature, protected from light and air. Prolonged exposure to light or elevated temperatures may result in gradual degradation and loss of color intensity.

Ground Mixtures with Sodium Chloride

In some analytical applications, particularly those involving solid-phase titrations or colorimetric assays, murexide is prepared as a finely ground mixture with sodium chloride. The two components are thoroughly blended in a mortar and pestle or mechanical mixer to achieve a homogeneous powder.

This preparation offers several benefits, including improved dispersibility, ease of weighing, and enhanced stability compared to pure murexide. Sodium chloride acts as an inert diluent, facilitating the even distribution of murexide in the analytical matrix and minimizing the risk of localized concentration gradients.

The typical ratio of murexide to sodium chloride ranges from 1:10 to 1:50 by weight, depending on the sensitivity and requirements of the analytical method. The mixture is stored in airtight containers to prevent moisture uptake and caking.

Stability Considerations in Various Forms

The stability of murexide is influenced by its physical form, storage conditions, and exposure to light, air, and moisture. In its dry, crystalline state, murexide is relatively stable, retaining its color and analytical properties for extended periods when stored in sealed containers away from direct sunlight.

Alcoholic solutions, as previously noted, are stable for several weeks under appropriate storage conditions, but are susceptible to photodegradation and oxidation if exposed to light or air. The addition of stabilizing agents, such as antioxidants or pH buffers, may enhance solution stability in demanding applications.

Ground mixtures with sodium chloride exhibit improved stability compared to pure murexide, owing to the protective effect of the diluent and reduced surface area exposed to the environment. However, prolonged exposure to high humidity or elevated temperatures may result in caking or color changes, necessitating careful storage and handling.

Table 5. Stability of Murexide in Different Preparative Forms

FormStability (Room Temp, Dark)Sensitivity to LightSensitivity to Moisture
Dry Crystalline>1 yearModerateLow
Alcoholic Solution2–4 weeksHighModerate
Ground with Sodium Chloride6–12 monthsLowModerate

These stability considerations are critical for ensuring the reliability and reproducibility of analytical results when using murexide as an indicator or colorimetric reagent [1] [2].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

284.05053200 g/mol

Monoisotopic Mass

284.05053200 g/mol

Heavy Atom Count

20

UNII

4W6L62S876

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

3051-09-0

General Manufacturing Information

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-, ammonium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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